molecular formula C11H19NO4 B188232 N-BOC-piperidine-4-carboxylic acid CAS No. 174286-31-8

N-BOC-piperidine-4-carboxylic acid

Cat. No. B188232
M. Wt: 229.27 g/mol
InChI Key: JWOHBPPVVDQMKB-UHFFFAOYSA-N
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Description

N-BOC-piperidine-4-carboxylic acid, also known as 1-Boc-piperidine-4-carboxylic acid, is a biochemical reagent . It is used as a biological material or organic compound for life science-related research . It is a crystalline powder in appearance .


Synthesis Analysis

The synthesis of N-BOC-piperidine-4-carboxylic acid involves anhydrous and oxygen-free conditions with nitrogen protection. The process includes adding 2.4 mmol of 4-piperidinecarboxylic acid and 384 mg (4.0 mmol) of sodium tert-butoxide to a 10 mL toluene solution. After stirring evenly, 91 mg (0.1 mmol) of BrettPhos-Pd-G3 catalyst is added and the reaction is carried out at 100°C for 1 hour .


Molecular Structure Analysis

The molecular formula of N-BOC-piperidine-4-carboxylic acid is C11H19NO4 . The InChI Key is JWOHBPPVVDQMKB-UHFFFAOYSA-N . The SMILES representation is CC©©OC(=O)N1CCC(CC1)C(O)=O .


Chemical Reactions Analysis

N-BOC-piperidine-4-carboxylic acid can participate in various chemical reactions. For instance, it can be used in the preparation of neurologically active agents and other pharmaceutical compounds . It can also be used in the Mitsunobu reaction to synthesize N-heterocyclic alkyl ethers .


Physical And Chemical Properties Analysis

N-BOC-piperidine-4-carboxylic acid appears as a white crystalline powder . It has a melting point range of 149°C to 153°C . The molecular weight is 229.28 g/mol .

Scientific Research Applications

Electronic Properties and Solvent Effects

N-BOC-piperidine-4-carboxylic acid's electronic properties are significantly affected by polar and non-polar solvents. Computational studies using Hartree – Fock and Density functional theory have revealed changes in its electronic property due to solvent interactions, highlighting its stabilization energy and molecular bonding interactions. This research has implications for understanding the molecule's behavior in different environments (Vimala, Mary, Ramalakshmi, Muthu, & Irfan, 2021).

Synthesis and Characterization

A study on the synthesis and characterization of novel heterocyclic amino acids, including N-BOC-piperidine-4-carboxylic acid derivatives, revealed its potential as a building block for chiral and achiral compounds. This synthesis pathway is crucial for developing new chemical entities in pharmaceutical research (Matulevičiūtė et al., 2021).

Novel Compound Synthesis

N-BOC-piperidine-4-carboxylic acid has been used as a raw material in synthesizing new compounds, such as N-Boc-1,2,3,5-tetrahydro spiro [benzo[c]azepine-4,2-piperidine]. This process, involving nucleophilic substitution, cyano-reduction, and cyclization reactions, demonstrates its versatility as a precursor in organic synthesis (Wang Qian-y, 2015).

Catalysis and Nanomagnetic Applications

A study on Fe3O4-SA-PPCA as a nanomagnetic reusable catalyst utilized piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles. This innovative application in catalysis underscores the compound's potential in nanotechnology and material science, providing efficient synthesis routes for various derivatives (Ghorbani‐Choghamarani & Azadi, 2015).

Electrochemical Applications

Piperidine-4-carboxylic acid's role in the electrochemical coloring of anodized aluminum highlights its utility in industrial applications, particularly in modifying surface properties of metals. Its influence on the electrode surface adsorption and nickel deposition rates is significant in materials engineering (Karagianni & Tsangaraki-Kaplanoglou, 1996).

Molecular Docking and Bioactivity

The compound's potential in bioactivity studies was explored through molecular docking. This approach is instrumental in understanding its interaction with protein targets, potentially leading to novel drug discoveries (Janani, Rajagopal, Muthu, Aayisha, & Raja, 2020).

Safety And Hazards

N-BOC-piperidine-4-carboxylic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

N-BOC-piperidine-4-carboxylic acid is a pharmaceutical intermediate . It has been used in the preparation of cationic and PEGylated targets with activities in cell culture comparable to free drug . This suggests potential future directions in the development of new pharmaceutical compounds.

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWOHBPPVVDQMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Record name boc-isonipecotic acid
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70233343
Record name 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-BOC-piperidine-4-carboxylic acid

CAS RN

84358-13-4
Record name 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084358134
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Record name 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butoxycarbonylpiperidine-4-carboxylic acid
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Record name 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
M Vimala, SS Mary, R Ramalakshmi, S Muthu… - Journal of Molecular …, 2021 - Elsevier
… N- BOC–Piperidine–4-Carboxylic Acid has not been published yet. N-BOC-Piperidine-4-Carboxylic Acid … IUPAC name of N-BOC-Piperidine-4-Carboxylic Acid is 1-[(2-methylpropan-2-yl…
Number of citations: 8 www.sciencedirect.com
GA Cain, CA Teleha - Organic Preparations and Procedures …, 2000 - Taylor & Francis
… The starting material, N-Boc-piperidine-4-carboxylic acid (1), which is commercially available," can be readily prepared from the inexpensive piperidine-4-carboxylic acid.' This …
Number of citations: 3 www.tandfonline.com
M Dong, L Lu, H Li, X Wang, H Lu, S Jiang… - Bioorganic & medicinal …, 2012 - Elsevier
… The commercially available N-Boc-piperidine-4-carboxylic acid 4 was selected as the starting material. Using HBTU as the coupling agent, the carboxylic acid was coupled with …
Number of citations: 34 www.sciencedirect.com
AS Piticari, D Antermite, JI Higham… - Advanced Synthesis …, 2022 - Wiley Online Library
… We first examined N-Boc piperidine 4-carboxylic acid (isonipecotic acid) derivatives bearing bidentate directing groups. Low reactivities were observed with amide directing groups …
Number of citations: 10 onlinelibrary.wiley.com
SI Klein, BF Molino, M Czekaj, CJ Gardner… - Journal of medicinal …, 1998 - ACS Publications
… N-Boc-piperidine-4-carboxylic acid (17.4 g, 98%) as a white solid. To a solution of N-Boc-piperidine-4-carboxylic acid … of N-Boc-piperidine-4-carboxylic acid as a white solid (6.2 g, 65%). …
Number of citations: 42 pubs.acs.org
B Jiang, JJW Duan, S Stachura, A Karmakar… - Bioorganic & Medicinal …, 2020 - Elsevier
… Amide coupling of 48A with N-Boc-piperidine-4-carboxylic acid followed by deprotection of the Boc group and a second amide coupling with 2-cyanoacetic acid gave compound 31. …
Number of citations: 9 www.sciencedirect.com
GL Dai, SZ Lai, Z Luo, ZY Tang - Organic letters, 2019 - ACS Publications
… For example, N-Boc-piperidine-2-carboxylic acid ester (31) resulted in better yield than N-Boc-piperidine-4-carboxylic acid ester (30). This is probably due to the nitrogen atom’s …
Number of citations: 44 pubs.acs.org
A Tanitame, Y Oyamada, K Ofuji, H Terauchi… - Bioorganic & medicinal …, 2005 - Elsevier
The 2-arylvinyl moiety in 1-(3-chlorophenyl)-3-(4-piperidyl)-5-[(E)-2-(5-chloro-1H-indol-3-yl)vinyl]pyrazole 2, which has previously shown improved DNA gyrase inhibition and target-…
Number of citations: 140 www.sciencedirect.com
JL Guo, YY Liu, YZ Pei - Chinese Chemical Letters, 2015 - Elsevier
… As shown in Scheme 3B, key intermediate 2 can be obtained from N-Boc-piperidine-4-carboxylic acid (1) in a two-step process in moderate overall yield. The condensation of phenol …
Number of citations: 5 www.sciencedirect.com
F Firooznia, AWH Cheung, J Brinkman… - Bioorganic & medicinal …, 2011 - Elsevier
… turned our attention to A 2B antagonists bearing six-membered ring nonaromatic spacers (Table 4, compounds 20–22), which were prepared from N-Boc-piperidine-4-carboxylic acid (7)…
Number of citations: 10 www.sciencedirect.com

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